3-(2,3-dihydro-1H-inden-2-yloxy)-6-methylpyridazine
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Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. Indene derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution . Pyridazine rings can also participate in various reactions, especially at the nitrogen atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .
Scientific Research Applications
Dopamine Receptor Ligands
Research on dopamine receptor ligands has led to the development of compounds with high affinities and selectivities for D4 dopamine receptors. Notably, certain 2-substituted imidazopyridines and pyridazines have shown significant efficacy as D4 agonists, demonstrating their potential for inducing physiological responses such as penile erection in animal models. This class of compounds could provide insights into the therapeutic applications targeting dopamine receptors, highlighting their relevance in neurological and psychiatric disorders (Enguehard-Gueiffier et al., 2006).
Acetylcholinesterase Inhibitors
In the quest for treatments for neurodegenerative diseases like Alzheimer's, research has explored the development of acetylcholinesterase (AChE) inhibitors. A series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives have been studied, resulting in compounds that exhibit potent AChE inhibitory activity. This research underscores the potential of pyridazine analogues as therapeutic agents in managing neurodegenerative conditions by modulating acetylcholine levels in the brain (Contreras et al., 2001).
Anti-Fibrosis Drug Candidates
The pharmacokinetics and tissue distribution of novel ALK5 inhibitors, such as 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, have been thoroughly investigated. These compounds have demonstrated the ability to suppress renal and hepatic fibrosis and exert anti-metastatic effects, suggesting their potential as effective oral anti-fibrotic drugs. Their distribution into liver, kidneys, and lungs, along with favorable bioavailability and half-lives in various animal models, highlight their therapeutic promise (Kim et al., 2008).
Kinase Inhibitors for Cancer Therapy
The design and synthesis of pyridazine derivatives have also been directed towards the development of c-Met kinase inhibitors, demonstrating significant antitumor activities. These compounds have been evaluated for their inhibitory activities against various cancer cell lines, presenting a promising avenue for cancer therapy. The structural modifications leading to enhanced solubility, selectivity, and potency against c-Met kinase further support the potential of pyridazine derivatives in oncological research (Liu et al., 2020).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that 3-(2,3-dihydro-1H-inden-2-yloxy)-6-methylpyridazine may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Indole derivatives have been found to influence a variety of biological activities, suggesting that they may impact multiple biochemical pathways .
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Future Directions
Properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-2-yloxy)-6-methylpyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-6-7-14(16-15-10)17-13-8-11-4-2-3-5-12(11)9-13/h2-7,13H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRMSYUERYTYFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CC3=CC=CC=C3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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